Hélénaline

Vue d'ensemble

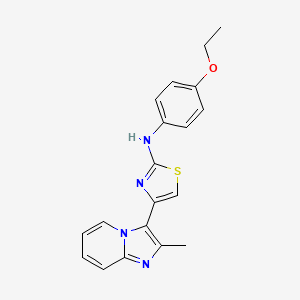

Description

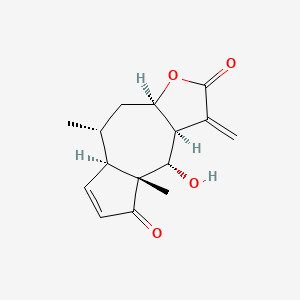

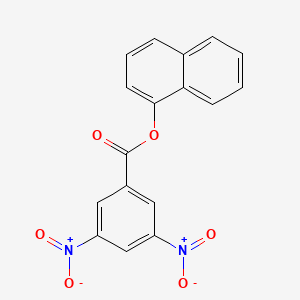

L'hélénaline est une lactone sesquiterpénique naturelle que l'on trouve dans diverses plantes, notamment dans le genre Arnica, comme l'Arnica montana et l'Arnica chamissonis . Ce composé est connu pour ses puissantes propriétés anti-inflammatoires et anti-néoplasiques, bien qu'il soit également reconnu pour sa toxicité . L'this compound a été utilisée en médecine traditionnelle pour ses effets thérapeutiques, malgré son potentiel à provoquer des réactions allergiques et une toxicité pour les tissus sains .

Mécanisme D'action

Helenalin, a toxic sesquiterpene lactone, is found in several plants such as Arnica montana and Arnica chamissonis . Despite its toxicity, helenalin possesses some in vitro anti-inflammatory and anti-neoplastic effects . This article will delve into the mechanism of action of Helenalin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Helenalin selectively inhibits the transcription factor NF-κB by directly targeting p65 . NF-κB plays a key role in regulating immune response . Helenalin also targets the cysteine sulfhydryl groups in the p65 subunit of NF-κB, thereby inhibiting its DNA binding .

Mode of Action

Helenalin interacts with proteins by forming covalent bonds to the thiol groups of cysteine-containing proteins/peptides, such as glutathione . This effect can disrupt the molecule’s biological function . The structure of helenalin has two reactive groups (α-methylene-γ-butyrolactone and a cyclopentenone group) that can undergo a Michael addition .

Biochemical Pathways

Helenalin affects several biochemical pathways. It has been shown to increase reactive oxygen species levels, decrease mitochondrial membrane potential, trigger endoplasmic reticulum stress, and deactivate the NF-κB pathway . Helenalin also inhibits the formation of leukotrienes in human blood cells by inhibiting LTC4 synthase activity .

Pharmacokinetics

The metabolism of Helenalin differs between rats and humans. In humans, CYP3A4 and CYP3A5 followed by CYP2B6 are the main enzymes responsible for the hepatic metabolism of Helenalin . The extrahepatic CYP2A13 oxidizes Helenalin most efficiently among CYP enzymes . Helenalin inhibits CYP3A4 and CYP3A5, and acts as a mechanism-based inhibitor of CYP2A13 .

Result of Action

Helenalin has been shown to promote cell death in vitro . It was found that cell populations in the G2/M phase increased significantly upon treatment with Helenalin, while those at G0/G1 and S phases either showed no change or decreased . Helenalin’s ability to increase reactive oxygen species levels might be a pivotal mechanism of action in promoting cell death .

Applications De Recherche Scientifique

Helenalin has a wide range of scientific research applications. It has been extensively studied for its anti-inflammatory and anti-cancer properties . In vitro studies have shown that helenalin can selectively inhibit the transcription factor NF-κB, which plays a crucial role in regulating immune response . This inhibition is achieved through a unique mechanism that involves the alkylation of the p65 subunit of NF-κB . Helenalin has also been investigated for its potential to inhibit human telomerase, contributing to its anti-tumor effects . Additionally, helenalin has shown promise in reducing Staphylococcus aureus infection in vitro and in vivo .

Analyse Biochimique

Biochemical Properties

Helenalin plays a significant role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, helenalin targets the p65 subunit of the transcription factor NF-κB by reacting with cysteine 38 through Michael addition . This interaction inhibits the NF-κB pathway, which is crucial for cell survival and proliferation. Additionally, helenalin has been shown to inhibit human cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2A13, affecting the oxidative metabolism of various substrates .

Cellular Effects

Helenalin exerts profound effects on various cell types and cellular processes. In cancer cells, helenalin induces apoptosis through a CD95 death receptor-independent pathway . It activates caspases, leading to DNA fragmentation and phosphatidylserine translocation. Helenalin also influences cell signaling pathways by inhibiting the NF-κB pathway, resulting in reduced cell proliferation and increased apoptosis . Furthermore, helenalin affects gene expression by modulating the levels of ER stress-associated proteins such as binding immunoglobulin protein and protein disulfide isomerase .

Molecular Mechanism

The molecular mechanism of helenalin involves multiple pathways. Helenalin induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . This release leads to the dissipation of the mitochondrial transmembrane potential, further enhancing apoptosis. Helenalin also inhibits the NF-κB pathway by targeting the p65 subunit, preventing its translocation to the nucleus and subsequent gene transcription . Additionally, helenalin inhibits cytochrome P450 enzymes, affecting the metabolism of various substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of helenalin change over time. Helenalin induces a time-dependent cleavage of caspase substrates and proteolytic processing of procaspases . The stability and degradation of helenalin in vitro and in vivo have been studied, showing that it remains effective over a specific period before degradation . Long-term effects of helenalin on cellular function include sustained inhibition of the NF-κB pathway and prolonged induction of apoptosis .

Dosage Effects in Animal Models

The effects of helenalin vary with different dosages in animal models. At low doses, helenalin induces apoptosis without significant toxicity . At higher doses, helenalin can cause adverse effects, including hepatotoxicity and inhibition of cytochrome P450 enzymes . Threshold effects have been observed, where a minimum concentration of helenalin is required to induce apoptosis effectively .

Metabolic Pathways

Helenalin is involved in various metabolic pathways. It undergoes oxidative metabolism primarily by cytochrome P450 enzymes, including CYP3A4, CYP3A5, and CYP2A13 . The main oxidative metabolites include 14-hydroxyhelenalin and 9-hydroxyhelenalin . Helenalin also affects metabolic flux by inhibiting cytochrome P450 enzymes, leading to altered metabolite levels .

Transport and Distribution

Helenalin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The distribution of helenalin within tissues is influenced by its interactions with cytochrome P450 enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of helenalin is crucial for its activity and function. Helenalin targets specific compartments or organelles, such as mitochondria, where it induces cytochrome c release and apoptosis . Post-translational modifications and targeting signals direct helenalin to these specific locations, enhancing its efficacy .

Méthodes De Préparation

L'hélénaline peut être extraite de plantes comme l'herbe à éternuer à l'aide d'une extraction au CO2 supercritique . Le processus implique de broyer les feuilles d'herbe à éternuer, de les verser dans un autoclave d'extraction supercritique et d'utiliser du CO2 supercritique pour extraire le composé. Les extraits sont ensuite séparés par chromatographie à contre-courant à grande vitesse, détectés en ligne avec un détecteur ultraviolet, puis concentrés et cristallisés pour obtenir de l'this compound . Cette méthode est efficace, rapide et adaptée à une production continue, ce qui la rend idéale pour les applications industrielles .

Analyse Des Réactions Chimiques

L'hélénaline subit plusieurs types de réactions chimiques, principalement en raison de ses groupements carbonyle α,β-insaturés électrophiles réactifs, à savoir l'α-méthylène-γ-butyrolactone et la cyclopenténone . Ces groupes peuvent réagir avec les groupes sulfhydryle des nucléophiles cellulaires, principalement les groupes thiol de la cystéine, par addition de Michael, formant des adduits covalents . Les réactifs couramment utilisés dans ces réactions comprennent des composés contenant des thiols. Les principaux produits formés à partir de ces réactions sont des adduits covalents avec des protéines, ce qui peut perturber leurs fonctions biologiques .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications en recherche scientifique. Elle a été largement étudiée pour ses propriétés anti-inflammatoires et anticancéreuses . Des études in vitro ont montré que l'this compound peut inhiber sélectivement le facteur de transcription NF-κB, qui joue un rôle crucial dans la régulation de la réponse immunitaire . Cette inhibition est obtenue par un mécanisme unique qui implique l'alkylation de la sous-unité p65 du NF-κB . L'this compound a également été étudiée pour son potentiel à inhiber la télomérase humaine, contribuant à ses effets antitumoraux . De plus, l'this compound s'est montrée prometteuse pour réduire l'infection à Staphylococcus aureus in vitro et in vivo .

Mécanisme d'action

Le mécanisme d'action de l'this compound implique plusieurs voies. Elle inhibe sélectivement le facteur de transcription NF-κB en ciblant directement la sous-unité p65 . Cette inhibition est obtenue par l'alkylation des groupes sulfhydryle de la cystéine dans la sous-unité p65, empêchant sa liaison à l'ADN . L'this compound augmente également les niveaux d'espèces réactives de l'oxygène, diminue le potentiel membranaire mitochondrial, déclenche le stress du réticulum endoplasmique et désactive la voie NF-κB . Ces effets contribuent collectivement à ses activités anti-inflammatoires et anticancéreuses .

Comparaison Avec Des Composés Similaires

L'hélénaline appartient au groupe des lactones sesquiterpéniques, qui comprend d'autres composés tels que la dihydrothis compound, l'acétate de 11α,13-dihydrothis compound, la 2,3-déhydrothis compound et la 6-O-isobutyrylthis compound . Ces composés partagent des caractéristiques structurales et des activités biologiques similaires, mais diffèrent en termes de toxicité et de puissance . Par exemple, la dihydrothis compound est un dérivé naturel qui est plus toxique que l'this compound elle-même . La caractéristique unique de l'this compound est sa capacité à inhiber sélectivement NF-κB par un mécanisme distinct, ce qui la distingue des autres lactones sesquiterpéniques .

Propriétés

IUPAC Name |

(3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLOPMNVFLSSAA-XEPQRQSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217868 | |

| Record name | Helenalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [MSDSonline] | |

| Record name | Helenalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, HOT BENZENE | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

DOGS TOLERATED RAPID IV INJECTIONS OF 0.3% HELENALIN OR CRUDE 50% ETHANOL EXTRACT OF HELENIUM MICROCEPHALUM AT A MAXIMUM CUMULATIVE DOSE OF 90 MG HELENALIN/KG OR A MAXIMUM OF 10 G PLANT/KG. THE PHARMACODYNAMIC RESPONSES WERE AN INITIAL CHOLINERGIC EFFECT, A NICOTINIC EFFECT, STIMULATION OF THE RESPIRATORY & CENTRAL NERVOUS SYSTEMS, & PROGRESSIVE CARDIAC FAILURE., THE MODE OF ACTION OF HELENALIN AS A PROTEIN SYNTHESIS INHIBITOR IN P-388 LYMPHOCYTIC LEUKEMIA CELLS WAS INVESTIGATED IN CRUDE LYSATES OF THE CELLS. THERE WAS A 4-MIN LAG AFTER THE ADDITION OF DRUG BEFORE INHIBITION OF PROTEIN SYNTHESIS OCCURRED. BOTH DRUGS ALLOWED RUN-OFF OF PREFORMED POLYSOMES BUT DID INHIBIT THE FORMATION OF 80 S INITIATION COMPLEX, SUGGESTING A PREFERENTIAL INHIBITION OF GREATER THAN OR EQUAL TO INITIATION REACTIONS., HELENALIN WAS CAPABLE OF ALKYLATING THE THIOL GROUP OF REDUCED GLUTATHIONE & L-CYSTEINE IN VITRO. HELENALIN WAS ACTIVE AGAINST EHRLICH ASCITES & WALDER 256 ASCITES CARCINOSARCOMA IN VIVO & HAD CYTOTOXIC ACTIVITY AGAINST H.EP-2 TUMOR CELLS IN VITRO. | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

STERNUTATIVE CRYSTALS FROM BENZENE | |

CAS No. |

6754-13-8 | |

| Record name | Helenalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helenalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HELENALIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Helenalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELENALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUY9L896T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

167-168 °C | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)

![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr](/img/structure/B1672977.png)